molecular formula C22H26N2O4 B2818776 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide CAS No. 1005301-21-2

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide

Cat. No. B2818776
CAS RN: 1005301-21-2
M. Wt: 382.46
InChI Key: MQPLONNPPZEZJY-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide, also known as IBTQ, is a novel compound that has been synthesized for scientific research purposes. The compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Positive Inotropic Effects

A study highlighted the synthesis and investigation of a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines, among which the N-isobutyryl derivative was selected for its interesting compound due to its capacity to increase cardiac contractility in vitro without significantly altering the heart rate. The positive inotropic activity was partly attributed to an indirect sympathomimetic effect, and the (S) absolute configuration of its enantiomer was established by correlation with (S)-l-dopa (Santangelo et al., 1994).

Evaluation of Tumor Proliferation

Another application involves the use of an analog, 18F-ISO-1, for evaluating cellular proliferation in tumors through PET imaging. The study aimed to assess the safety, dosimetry, and feasibility of imaging tumor proliferation in patients with malignant neoplasms using this compound. The findings revealed a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferative index, suggesting the compound's promise for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Metabolic Studies

Further research identified the metabolites of YM758, a novel inhibitor of the If current channel, in human urine, plasma, and feces. The study provided insights into the transporter-mediated renal and hepatic excretion of these metabolites, contributing to the understanding of the drug's pharmacokinetic profile (Umehara et al., 2009).

properties

IUPAC Name

2,6-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)22(26)24-12-6-7-15-10-11-16(13-17(15)24)23-21(25)20-18(27-3)8-5-9-19(20)28-4/h5,8-11,13-14H,6-7,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPLONNPPZEZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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